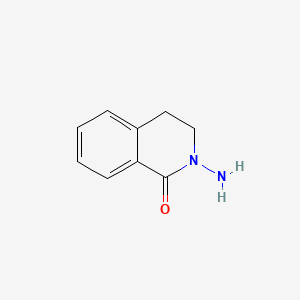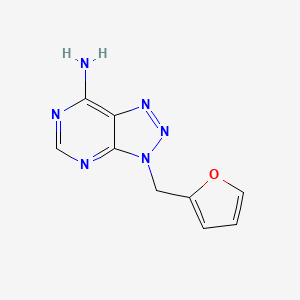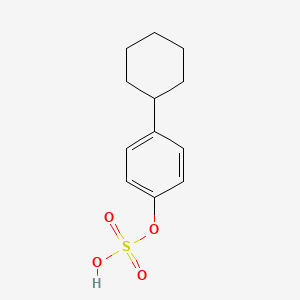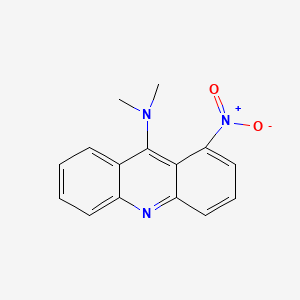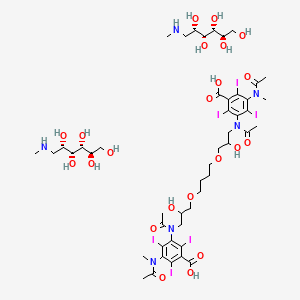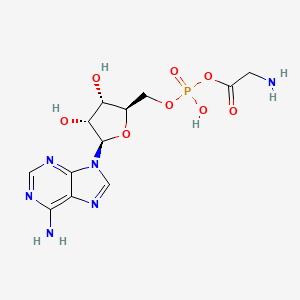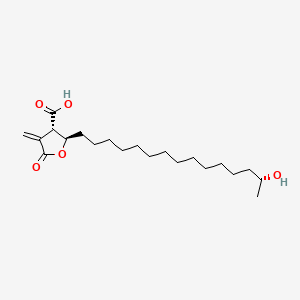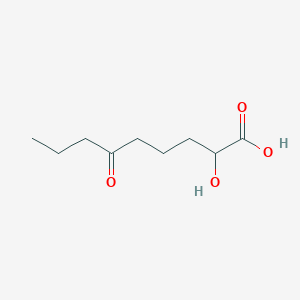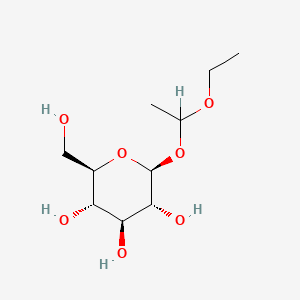
六甲鎓氯化物
描述
Hexamethonium chloride is an organic compound with the chemical formula C12H30Cl2N2 . It is a quaternary ammonium compound that is soluble in water and ethanol but nearly insoluble in chloroform and ether . Hexamethonium chloride is primarily known for its role as a ganglionic blocker, which means it inhibits transmission in autonomic ganglia by blocking nicotinic acetylcholine receptors .
科学研究应用
Hexamethonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard compound in analytical chemistry.
Biology: The compound is employed to study the function of nicotinic acetylcholine receptors in autonomic ganglia.
作用机制
Hexamethonium chloride acts as a non-depolarizing ganglionic blocker. It binds to nicotinic acetylcholine receptors in autonomic ganglia, inhibiting the transmission of nerve impulses by blocking the ion pore of the receptor . This action prevents the binding of acetylcholine, thereby inhibiting both sympathetic and parasympathetic nervous systems . The compound does not affect muscarinic acetylcholine receptors or nicotinic receptors at the neuromuscular junction .
生化分析
Biochemical Properties
Hexamethonium chloride functions primarily by blocking neuronal nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia. This blockade inhibits the transmission of nerve impulses in both the sympathetic and parasympathetic nervous systems. The compound does not affect muscarinic acetylcholine receptors (mAChRs) or nicotinic receptors at the skeletal neuromuscular junction . Hexamethonium chloride interacts with the ion pore of nAChRs, preventing the flow of ions and thus inhibiting neuronal signaling .
Cellular Effects
Hexamethonium chloride exerts significant effects on various cell types by inhibiting the function of nAChRs. This inhibition disrupts normal cell signaling pathways, leading to altered cellular functions. In autonomic ganglia, the blockade of nAChRs by hexamethonium chloride results in the inhibition of neurotransmitter release, affecting processes such as heart rate, blood pressure, and gastrointestinal motility . Additionally, hexamethonium chloride can influence gene expression and cellular metabolism by altering intracellular signaling cascades .
Molecular Mechanism
At the molecular level, hexamethonium chloride acts by binding to the ion pore of nAChRs, blocking the passage of ions such as sodium and potassium. This blockade prevents the depolarization of the neuronal membrane, thereby inhibiting the transmission of nerve impulses . Hexamethonium chloride does not compete with acetylcholine for the binding site but rather obstructs the ion channel itself . This mechanism of action leads to the inhibition of both sympathetic and parasympathetic nervous system activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hexamethonium chloride can vary over time. The compound is relatively stable but may degrade under certain conditions. Long-term exposure to hexamethonium chloride in in vitro studies has shown sustained inhibition of nAChRs, leading to prolonged suppression of neuronal activity . In in vivo studies, the effects of hexamethonium chloride may diminish over time due to metabolic degradation and clearance from the body .
Dosage Effects in Animal Models
The effects of hexamethonium chloride in animal models are dose-dependent. At low doses, hexamethonium chloride effectively blocks nAChRs, leading to reduced autonomic nervous system activity . At higher doses, the compound can cause significant adverse effects, including hypotension, bradycardia, and gastrointestinal disturbances . Toxicity studies have shown that excessive doses of hexamethonium chloride can lead to severe autonomic dysfunction and even death in animal models .
Metabolic Pathways
Hexamethonium chloride is poorly absorbed from the gastrointestinal tract and does not cross the blood-brain barrier . The compound is primarily metabolized in the liver, where it undergoes biotransformation to inactive metabolites . These metabolites are then excreted via the kidneys . The metabolic pathways of hexamethonium chloride involve various liver enzymes, including cytochrome P450 monooxygenases .
Transport and Distribution
Hexamethonium chloride is distributed throughout the body via the bloodstream but does not readily cross the blood-brain barrier . The compound is transported to various tissues, including the autonomic ganglia, where it exerts its pharmacological effects . Hexamethonium chloride is also known to interact with specific transporters and binding proteins that facilitate its distribution within cells .
Subcellular Localization
Within cells, hexamethonium chloride is localized primarily to the plasma membrane, where it interacts with nAChRs . The compound does not appear to accumulate in other subcellular compartments or organelles . The localization of hexamethonium chloride to the plasma membrane is crucial for its function as a ganglionic blocker, as it allows the compound to effectively inhibit nAChRs and disrupt neuronal signaling .
准备方法
Hexamethonium chloride can be synthesized through the alkylation of 1,6-dichlorohexane with trimethylamine in methanol or ethanol under heating conditions . The reaction typically proceeds for 24 hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反应分析
Hexamethonium chloride undergoes several types of chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of chloride ions.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s quaternary ammonium structure can influence its reactivity under certain conditions.
Common Reagents and Conditions: Typical reagents include for substitution reactions, and reactions are often carried out in polar solvents like water or ethanol. Major products depend on the specific reagents and conditions used but generally involve the replacement of chloride ions with other nucleophiles.
相似化合物的比较
Hexamethonium chloride is unique among ganglionic blockers due to its specific structure and mechanism of action. Similar compounds include:
Decamethonium: Another ganglionic blocker but with a different structure and slightly different pharmacological profile.
Phenacyl Homatropinium Chloride: A quaternary ammonium compound with ganglionic blocking activity but a shorter duration of action.
Hexamethonium chloride stands out due to its specific binding to nicotinic acetylcholine receptors and its historical significance in the treatment of hypertension.
属性
| { "Design of the Synthesis Pathway": "The synthesis of Hexamethonium chloride can be achieved through a series of chemical reactions starting from readily available starting materials.", "Starting Materials": [ "1,6-dibromohexane", "Trimethylamine", "Hydrogen chloride gas", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: 1,6-dibromohexane is reacted with excess trimethylamine in ethanol to form hexamethylenediamine.", "Step 2: Hexamethylenediamine is then reacted with hydrogen chloride gas to form hexamethonium chloride.", "Step 3: The reaction mixture is neutralized with sodium hydroxide to obtain the final product." ] } | |
CAS 编号 |
60-25-3 |
分子式 |
C12H30ClN2+ |
分子量 |
237.83 g/mol |
IUPAC 名称 |
trimethyl-[6-(trimethylazaniumyl)hexyl]azanium;chloride |
InChI |
InChI=1S/C12H30N2.ClH/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;/h7-12H2,1-6H3;1H/q+2;/p-1 |
InChI 键 |
PDHQYSISHJHEKV-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCCCCC[N+](C)(C)C.[Cl-].[Cl-] |
规范 SMILES |
C[N+](C)(C)CCCCCC[N+](C)(C)C.[Cl-] |
其他 CAS 编号 |
60-25-3 |
物理描述 |
Other Solid; Liquid |
相关CAS编号 |
60-26-4 (Parent) |
同义词 |
Bitartrate, Hexamethonium Bromide, Hexamethonium Chloride, Hexamethonium Depressin Dibromide Dihydrate, Hexamethonium Dibromide, Hexamethonium Dichloride Dihydrate, Hexamethonium Dihydrate, Hexamethonium Dibromide Dihydrate, Hexamethonium Dichloride Dihydroxide, Hexamethonium Diiodide, Hexamethonium Dimethylsulfate, Hexamethonium Diperchlorate, Hexamethonium Hexamethonium Hexamethonium Bitartrate Hexamethonium Bromide Hexamethonium Chloride Hexamethonium Dibromide Hexamethonium Dibromide Dihydrate Hexamethonium Dichloride Dihydrate Hexamethonium Dihydroxide Hexamethonium Diiodide Hexamethonium Dimethylsulfate Hexamethonium Diperchlorate Hexamethonium Iodide Hexamethonium Monotartrate Hexonium Iodide, Hexamethonium Monotartrate, Hexamethonium |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



